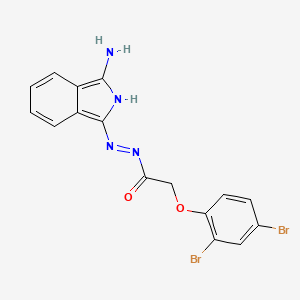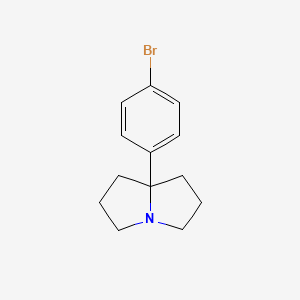
7a-(4-bromophenyl)hexahydro-1H-pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-(4-bromophenyl)hexahydro-1H-pyrrolizine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a bromophenyl group attached to a hexahydro-1H-pyrrolizine core, which contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(4-bromophenyl)hexahydro-1H-pyrrolizine typically involves the cyclization of acyclic precursors or the modification of pyrrolidine derivatives. One common method is the Dieckmann reaction, where pyrrolidine derivatives undergo intramolecular cyclization to form the pyrrolizine ring . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7a-(4-bromophenyl)hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl-substituted pyrrolizine.
Substitution: Formation of azido or thiol-substituted pyrrolizine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 7a-(4-bromophenyl)hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets, such as neurotransmitter receptors. By binding to these receptors, the compound can modulate synaptic transmission, potentially leading to therapeutic effects in neurological conditions . The exact pathways and molecular targets involved are still under investigation, but the compound’s ability to influence synaptic activity is a key area of interest.
Comparación Con Compuestos Similares
Similar Compounds
7a-(4-chlorophenyl)hexahydro-1H-pyrrolizine: Similar structure with a chlorine atom instead of bromine.
7a-(4-fluorophenyl)hexahydro-1H-pyrrolizine: Similar structure with a fluorine atom instead of bromine.
7a-(4-methylphenyl)hexahydro-1H-pyrrolizine: Similar structure with a methyl group instead of bromine.
Uniqueness
7a-(4-bromophenyl)hexahydro-1H-pyrrolizine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity for specific receptors, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H16BrN |
|---|---|
Peso molecular |
266.18 g/mol |
Nombre IUPAC |
8-(4-bromophenyl)-1,2,3,5,6,7-hexahydropyrrolizine |
InChI |
InChI=1S/C13H16BrN/c14-12-5-3-11(4-6-12)13-7-1-9-15(13)10-2-8-13/h3-6H,1-2,7-10H2 |
Clave InChI |
RDFBATZNOGTEHE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCCN2C1)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


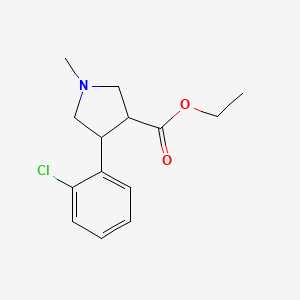


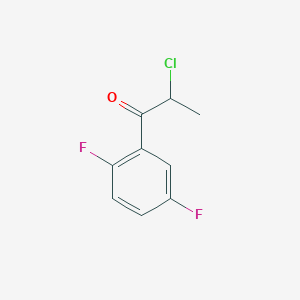
![2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14868535.png)
![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14868539.png)
![[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate](/img/structure/B14868553.png)

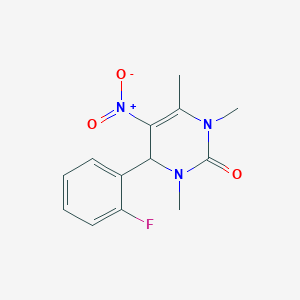

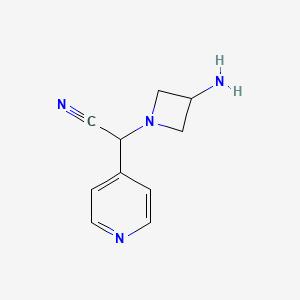
![1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride](/img/structure/B14868572.png)

